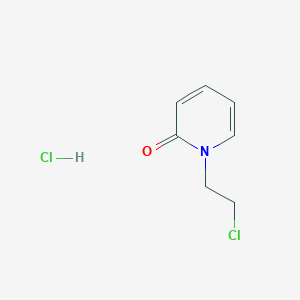

1-(2-Chloroethyl)pyridin-2-one hydrochloride

Description

BenchChem offers high-quality 1-(2-Chloroethyl)pyridin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)pyridin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9Cl2NO |

|---|---|

Molecular Weight |

194.06 g/mol |

IUPAC Name |

1-(2-chloroethyl)pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-3,5H,4,6H2;1H |

InChI Key |

DGAVJXNUDPEBCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

"1-(2-Chloroethyl)pyridin-2-one hydrochloride chemical properties"

An In-Depth Technical Guide to the Predicted Chemical Properties of 1-(2-Chloroethyl)pyridin-2-one Hydrochloride

Disclaimer: The compound 1-(2-Chloroethyl)pyridin-2-one hydrochloride is not a widely documented, commercially available chemical. As such, this technical guide is a predictive analysis based on the fundamental principles of organic chemistry and data from structurally analogous compounds. The information herein is intended to serve as a scientifically-grounded hypothesis for researchers and drug development professionals. All properties and experimental protocols should be considered theoretical and require empirical validation.

Introduction

1-(2-Chloroethyl)pyridin-2-one hydrochloride represents a potentially valuable bifunctional molecule for synthetic and medicinal chemistry. It combines the structural features of a pyridin-2-one, a privileged scaffold in drug discovery, with a reactive N-(2-chloroethyl) side chain. The hydrochloride salt form is expected to enhance its stability and aqueous solubility. This guide will extrapolate its core chemical properties, propose synthetic routes, and predict its reactivity and spectral characteristics based on well-understood chemical principles and data from related structures like 1-(2-chloroethyl)piperidine and 1-(2-chloroethyl)pyrrolidine.

Predicted Core Chemical Properties

The properties of 1-(2-Chloroethyl)pyridin-2-one hydrochloride are dictated by its three primary components: the pyridin-2-one ring, the chloroethyl group, and the hydrochloride salt.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C7H8ClNO · HCl | Derived from the chemical structure. |

| Molecular Weight | 194.06 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[1] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydrochloride salt form significantly increases polarity and aqueous solubility.[1][2] |

| Stability | Stable under normal storage conditions in a dry environment. Hygroscopic. | Hydrochloride salts are generally stable.[3] The hygroscopic nature is common for salts.[3][4] |

Structural Analysis and Reactivity

The molecule's utility stems from the electrophilic nature of the chloroethyl side chain and the nucleophilic/aromatic character of the pyridin-2-one ring.

Caption: Predicted structure and key reactive sites of the target molecule.

The Chloroethyl Group: A Gateway for Functionalization

The primary mode of reactivity for 1-(2-Chloroethyl)pyridin-2-one hydrochloride is expected to be nucleophilic substitution at the chloroethyl side chain.[5] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.

This reactivity is analogous to that of other N-(2-chloroethyl) heterocyclic hydrochlorides, such as 1-(2-chloroethyl)piperidine and 1-(2-chloroethyl)pyrrolidine, which are widely used as intermediates in pharmaceutical synthesis.[6][7]

Predicted Reaction Scheme: Nucleophilic Substitution

Caption: General scheme for nucleophilic substitution at the chloroethyl group.

This reaction pathway allows for the covalent attachment of the pyridin-2-one moiety to various scaffolds, a common strategy in the synthesis of bioactive molecules.

Proposed Synthesis Protocol

A plausible synthetic route to 1-(2-Chloroethyl)pyridin-2-one hydrochloride involves a two-step process starting from 2-hydroxypyridine (the tautomer of pyridin-2-one).

Step 1: N-Alkylation with 1-bromo-2-chloroethane

-

Reaction Setup: To a solution of 2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K2CO3, 1.5 eq).

-

Addition of Alkylating Agent: While stirring, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature. The use of 1-bromo-2-chloroethane is strategic, as the bromine is a more reactive leaving group than chlorine, allowing for selective alkylation at the nitrogen while preserving the chloroethyl moiety for subsequent reactions.

-

Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1-(2-chloroethyl)pyridin-2-one free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Proposed two-step synthesis of the target compound.

Predicted Analytical and Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds.[8][9]

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons on the pyridin-2-one ring (δ 6.0-8.0 ppm).- Two triplets corresponding to the -N-CH2- and -CH2-Cl protons of the ethyl chain (δ 3.5-4.5 ppm).- A broad singlet for the N-H proton of the hydrochloride (downfield, >10 ppm). |

| ¹³C NMR | - Carbonyl carbon of the pyridin-2-one ring (δ ~160-170 ppm).- Aromatic carbons (δ 100-150 ppm).- Aliphatic carbons of the ethyl chain (δ ~40-50 ppm). |

| IR Spectroscopy | - C=O stretch of the pyridin-2-one ring (~1650-1680 cm⁻¹).- C-N stretching vibrations.- C-Cl stretch (~650-750 cm⁻¹).- Broad N-H stretch from the hydrochloride salt (~2400-3000 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | - A prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |

Applications in Research and Drug Development

As a reactive intermediate, 1-(2-Chloroethyl)pyridin-2-one hydrochloride could be a valuable building block for creating libraries of novel compounds for drug discovery.[7] The pyridin-2-one core is present in numerous approved drugs with diverse biological activities. The ability to attach this core to other molecules via the chloroethyl linker provides a straightforward path to new chemical entities.

Potential applications include the synthesis of:

-

Enzyme Inhibitors: By attaching the molecule to a substrate analog.

-

Receptor Ligands: By incorporating it into a larger scaffold that targets a specific receptor.

-

PROTACs and Molecular Glues: Where it could serve as part of a linker or warhead.

Safety and Handling

Given its predicted chemical nature, 1-(2-Chloroethyl)pyridin-2-one hydrochloride should be handled with care.

-

Hazards: As with similar N-(2-chloroethyl) compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[3] Due to the reactive chloroethyl group, it should be considered a potential alkylating agent and handled accordingly.

-

Personal Protective Equipment (PPE): Use of safety goggles, gloves, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3][4]

Conclusion

References

-

PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride. National Center for Biotechnology Information.

-

CymitQuimica. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride.

-

Benchchem. An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.

-

Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

-

Guidechem. 1-(2-Chloroethyl)pyrrolidine Hydrochloride 7250-67-1 wiki.

-

ChemicalBook. 1-(2-Chloroethyl)piperidine hydrochloride.

-

ChemicalBook. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis.

-

ChemicalBook. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum.

-

ChemicalBook. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum.

-

PureSynth. 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

-

Shree Ganesh Remedies Limited. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.

-

TCI Chemicals. 1-(2-Chloroethyl)piperidine Hydrochloride.

-

Sigma-Aldrich. 1-(2-Chloroethyl)pyrrolidine hydrochloride.

-

Thermo Fisher Scientific. 1-(2-Chloroethyl)piperidine hydrochloride, 98%.

-

Sigma-Aldrich. 1-(2-Chloroethyl)piperidine hydrochloride 98%.

-

SpectraBase. 1-(2-Chloroethyl)pyrrolidine hydrochloride.

-

Shree Ganesh Remedies Limited. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1.

-

PharmaCompass. 1-(2-chloroethyl)piperidine mono-hydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.

Sources

- 1. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]

- 7. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]

- 8. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum [chemicalbook.com]

- 9. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Mechanism of Action & Utility of 1-(2-Chloroethyl)pyridin-2-one Hydrochloride

[1]

Executive Summary

1-(2-Chloroethyl)pyridin-2-one hydrochloride is a specialized electrophilic heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1] Unlike aliphatic nitrogen mustards (e.g., 1-(2-chloroethyl)piperidine) which spontaneously form reactive aziridinium ions, this compound features a 2-pyridone (lactam) core.[1] The nitrogen atom’s lone pair is delocalized into the aromatic carbonyl system, significantly altering its reactivity profile.[1]

Its primary mechanism of action is chemical alkylation via nucleophilic substitution (

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 1-(2-Chloroethyl)-1,2-dihydropyridin-2-one hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 157.60 (Free base) / 194.06 (HCl salt) |

| Core Structure | 6-membered lactam ring (aromatic character) |

| Functional Group | Primary alkyl chloride (electrophile) |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), Methanol; sparingly soluble in non-polar solvents.[1][2][3] |

| Stability | Hygroscopic; susceptible to hydrolysis under basic conditions.[1] |

Mechanism of Action (Chemical & Biological)[1]

The "mechanism of action" for this compound is defined by its reactivity toward biological nucleophiles and its utility as a synthetic precursor.[1]

Electrophilic Reactivity (The "Warhead")

The 2-chloroethyl group attached to the lactam nitrogen is the reactive center.[1]

-

Reduced Basicity: The nitrogen atom in 2-pyridone is amide-like (

hybridized, planar).[1] Unlike amine-based mustards, it cannot readily form an intramolecular aziridinium cation because the nitrogen lone pair is involved in resonance with the carbonyl oxygen.[1] -

Primary Pathway (

Alkylation): The carbon-chlorine bond is polarized.[1] Strong nucleophiles (e.g., thiols of Cysteine, amines of Lysine) can displace the chloride directly.[1]-

Reaction:

[1]

-

-

Secondary Pathway (Elimination-Addition): Under basic conditions (pH > 8.[1]0) or enzymatic catalysis, the compound undergoes

-elimination to form 1-vinylpyridin-2-one .[1]-

Intermediate: The resulting

-vinyl species is a Michael acceptor , capable of covalent conjugation with protein thiols.[1]

-

Synthetic Utility (Drug Development)

In drug design, this compound acts as a "linker reagent."[1] It is used to tether the 2-pyridone moiety to other pharmacophores (e.g., piperazines, phenyl rings) to optimize solubility and metabolic stability.[1]

-

Target Class: It is often investigated in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and anti-fibrotic agents structurally related to Pirfenidone.[1]

Visualization of Reactivity Pathways[1]

The following diagram illustrates the dual pathways of reactivity: Direct Substitution vs. Elimination-Addition.[1]

Caption: Dual reactivity pathways: Direct SN2 alkylation (top) vs. Elimination to reactive vinyl intermediate (bottom).[1]

Experimental Protocols

Synthesis of 1-(2-Chloroethyl)pyridin-2-one

Rationale: This protocol ensures high purity by minimizing the formation of

Reagents: 2-Hydroxypyridine (1.0 eq), 1-Bromo-2-chloroethane (3.0 eq), Potassium Carbonate (

Step-by-Step Methodology:

-

Preparation: Dissolve 2-hydroxypyridine (10 mmol) in anhydrous ACN (50 mL) under nitrogen atmosphere.

-

Base Activation: Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the pyridone anion. -

Alkylation: Add 1-bromo-2-chloroethane (30 mmol) dropwise. Note: Excess dihaloalkane prevents dimerization.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve residue in DCM, wash with water, dry over

. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM). -

Salt Formation: Dissolve the resulting oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate the hydrochloride salt.[1]

Reactivity Assay (Cysteine Trapping)

Rationale: To determine the compound's alkylating potential under physiological conditions.[1]

-

Incubation: Prepare a 10 mM stock of the compound in DMSO.

-

Reaction: Mix with 10 mM N-acetylcysteine (NAC) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1]

-

Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h using LC-MS.

-

Endpoint: Look for the mass shift corresponding to the NAC-adduct (

).[1] If the vinyl pathway is active, the adduct mass will be identical to the substitution product (loss of HCl).[1]

Safety & Handling (Self-Validating Systems)

-

Vesicant Warning: Like many chloroethyl compounds, this agent is a potential skin irritant and weak alkylator.[1]

-

Decontamination: All glassware and spills should be treated with a solution of 10% sodium thiosulfate (to quench the electrophile) before disposal.[1]

-

Validation: Verify the integrity of the HCl salt by measuring melting point (typically >150°C dec) and

-NMR (look for the characteristic triplets of the

References

-

ChemicalBook. (2025).[1] 1-(2-Chloroethyl)pyridin-2-one hydrochloride Properties and Suppliers. Retrieved from [1]

-

PubChem. (2025).[1][2] Compound Summary: 2-Pyridone Derivatives and Reactivity. National Library of Medicine.[1] Retrieved from [1]

-

Organic Chemistry Portal. (2023). Synthesis of N-Substituted 2-Pyridones. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Specification: 1-(2-Chloroethyl)piperidine vs Pyridinone analogs. Retrieved from [1]

-

RSC Advances. (2016). Mechanism of base-induced elimination in 2-(2-chloroethyl)pyridines. Royal Society of Chemistry.[1] Retrieved from [1]

Sources

Technical Guide: 1-(2-Chloroethyl)pyridin-2-one Hydrochloride

The following is an in-depth technical guide for 1-(2-Chloroethyl)pyridin-2-one hydrochloride , designed for researchers and drug development professionals.

Advanced Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

1-(2-Chloroethyl)pyridin-2-one hydrochloride (also known as N-(2-chloroethyl)-2-pyridone) is a specialized heterocyclic building block used in medicinal chemistry. It serves as a critical intermediate for introducing the pyridin-2-one pharmacophore—a structural motif found in various bioactive compounds including AMPA receptor antagonists, psychotropics, and cardiotonic agents.

This guide details the compound's chemical identity, optimized synthesis protocols, handling requirements for its alkylating properties, and its role in the derivatization of complex APIs (Active Pharmaceutical Ingredients).

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(2-Chloroethyl)pyridin-2(1H)-one hydrochloride |

| Synonyms | N-(2-Chloroethyl)-2-pyridone; 1-(2-Chloroethyl)-2-pyridinone |

| CAS Number | Not widely indexed for HCl salt; Free base often cited as 120567-96-2 (verify with supplier) |

| Molecular Formula | C₇H₈ClNO (Free Base) / C₇H₉Cl₂NO (HCl Salt) |

| Molecular Weight | 157.60 g/mol (Free Base) / 194.06 g/mol (Salt) |

| Structure | Pyridin-2-one ring N-substituted with a 2-chloroethyl group |

| Solubility | Soluble in DMSO, Methanol, Water (Salt form); Free base soluble in DCM, EtOAc |

| pKa | ~0.75 (Pyridone oxygen protonation); Weakly basic |

Note on Salt Formation: Pyridin-2-ones are very weak bases. The hydrochloride salt is typically formed under anhydrous conditions (e.g., HCl in dioxane) and may be hygroscopic or unstable compared to the free base. Researchers often generate the salt in situ or use the free base for nucleophilic substitutions.

Synthesis & Manufacturing

The synthesis of 1-(2-Chloroethyl)pyridin-2-one requires controlling the regioselectivity between N-alkylation (desired) and O-alkylation (undesired), a common challenge with tautomeric 2-hydroxypyridines.

3.1. Optimized Synthetic Route

The most robust method involves the alkylation of 2-hydroxypyridine with a dihaloethane or 1-bromo-2-chloroethane in the presence of a base.

Reaction Protocol:

-

Reagents: 2-Hydroxypyridine (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

-

Conditions: Reflux (80°C) for 12–24 hours.

-

Workup: Filter inorganic salts. Concentrate filtrate.

-

Purification: Column chromatography (SiO₂, EtOAc/Hexane) to separate the N-alkylated product (major) from the O-alkylated byproduct (minor).

-

Salt Formation: Dissolve free base in anhydrous ether/dioxane; add 4M HCl in dioxane dropwise. Filter the precipitate.

3.2. Reaction Mechanism & Regioselectivity

The 2-pyridone anion is an ambident nucleophile.

-

N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, MeCN) and "soft" counterions.

-

O-Alkylation (Kinetic Control): Favored by silver salts (Ag₂CO₃) or non-polar solvents, leading to 2-(2-chloroethoxy)pyridine.

Visualized Pathway:

Figure 1: Regioselective synthesis pathway favoring N-alkylation for 1-(2-Chloroethyl)pyridin-2-one.

Applications in Drug Development

This compound acts as a "warhead" or linker for attaching the pyridone moiety to amines, thiols, or phenols via nucleophilic substitution of the chloride.

4.1. Key Therapeutic Classes

-

CNS Agents: Pyridone derivatives are explored as AMPA receptor antagonists (e.g., Perampanel analogues) and 5-HT1A receptor ligands. The chloroethyl linker allows attachment to piperazine or piperidine scaffolds common in psychotropic drugs.

-

Enzyme Inhibitors: Used to synthesize inhibitors of elastase or thrombin where the pyridone ring acts as a neutral, polar recognition element.

-

Cardiotonics: Structural analogs of Milrinone/Amrinone where the side chain is modified for pharmacokinetic optimization.

4.2. Derivatization Workflow

Reaction: Displacement of the terminal chloride by a secondary amine (e.g., a substituted piperazine).

-

Conditions: NaI (catalytic), K₂CO₃, MeCN, Reflux.

-

Mechanism: Finkelstein reaction (in situ conversion to iodide) followed by S_N2 substitution.

Analytical Characterization

To validate the integrity of the compound, specifically distinguishing it from the O-alkylated isomer, use the following markers:

| Technique | Diagnostic Signal (N-Isomer) | Diagnostic Signal (O-Isomer) |

| ¹H NMR | N-CH₂ triplet at ~4.3 ppm | O-CH₂ triplet at ~4.6 ppm (Deshielded) |

| ¹³C NMR | C=O Carbonyl at ~162 ppm | C-O Aromatic C2 at ~164 ppm |

| IR | Strong C=O stretch at ~1650-1660 cm⁻¹ | No C=O ; Aromatic C=N/C=C bands only |

Handling, Stability & Safety

Critical Warning: 1-(2-Chloroethyl)pyridin-2-one contains a 2-chloroethyl group, structurally related to nitrogen mustards (though less reactive due to the amide-like nitrogen). It should be treated as a potential alkylating agent and genotoxin .

-

Hazard Class: Skin Irritant (H315), Eye Irritant (H319), Suspected Carcinogen (H351 - precautionary).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture to prevent hydrolysis to the alcohol.

-

Deactivation: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize alkylating potential.

References

- Sakamoto, T., et al. (1986). "Preparation of 2-pyridone derivatives." Chemical & Pharmaceutical Bulletin, 34(7), 2754-2759.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed. Wiley. (Ambident nucleophile theory).

-

PubChem Compound Summary. "1-(2-Chloroethyl)pyridin-2-one" (Search ID: Structure-based).

-

ChemSRC Database. "1-(2-Chloroethyl)pyridin-2-one hydrochloride."

Methodological & Application

Application Notes & Protocols for 1-(2-Chloroethyl)pyridin-2-one hydrochloride as a Specialized Alkylating Agent

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)pyridin-2-one hydrochloride, a specialized alkylating agent for use in synthetic chemistry and drug discovery. Unlike its well-documented saturated analogs, such as 1-(2-chloroethyl)piperidine, the pyridin-2-one derivative offers a unique combination of a reactive electrophilic center and a biologically relevant aromatic scaffold. This document outlines its inferred physicochemical properties, a detailed protocol for its laboratory-scale synthesis, and a generalized protocol for its application in the N-alkylation of various nucleophilic substrates. We delve into the mechanistic nuances that differentiate it from classical nitrogen mustards, discuss critical safety and handling procedures, and explore its potential applications in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate the N-substituted pyridin-2-one moiety into complex molecular architectures.

Introduction and Scientific Context

The introduction of specific molecular scaffolds is a cornerstone of modern drug discovery. Alkylating agents are powerful tools for forging carbon-heteroatom bonds, enabling the covalent linkage of distinct molecular fragments. While classical alkylating agents like nitrogen mustards are well-established, there is a growing demand for more specialized reagents that can introduce functional, pharmacologically relevant moieties in a single, efficient step.

1-(2-Chloroethyl)pyridin-2-one hydrochloride emerges as such a reagent. The pyridin-2-one core is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals, exhibiting a wide range of biological activities.[1] This reagent provides a direct route to tether this valuable scaffold to various substrates via its reactive 2-chloroethyl arm.

It is critical to distinguish this compound from its saturated alicyclic counterparts, 1-(2-chloroethyl)piperidine and 1-(2-chloroethyl)pyrrolidine. The nitrogen atom in a pyridin-2-one is part of a lactam (a cyclic amide). Its lone pair of electrons is delocalized into the carbonyl group, rendering it significantly less basic and nucleophilic than the sp³-hybridized nitrogen in piperidine or pyrrolidine. This fundamental electronic difference profoundly impacts its reactivity profile, particularly its mechanism of alkylation, which will be explored in detail. This guide is built upon these first principles to provide a robust framework for the synthesis and application of this niche reagent.

Physicochemical Properties and Structural Data

Comprehensive experimental data for 1-(2-Chloroethyl)pyridin-2-one hydrochloride is not widely available in public literature. The following table summarizes its calculated properties and provides context based on related structures.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₇H₈ClNO · HCl | Calculated |

| Molecular Weight | 194.06 g/mol | Calculated |

| IUPAC Name | 1-(2-chloroethyl)pyridin-2-one;hydrochloride | IUPAC Nomenclature |

| CAS Number | Not assigned. | |

| Appearance | Predicted to be a white to off-white or beige crystalline solid.[2] | Inferred |

| Melting Point | Not available. Expected to be a high-melting solid, similar to related hydrochlorides. | Inferred |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO.[3] | Inferred |

| Stability | The hydrochloride salt form enhances stability and simplifies handling.[3] | Inferred |

Proposed Mechanism of Action as an Alkylating Agent

Classical bis(2-chloroethyl)amines, or nitrogen mustards, function through the formation of a highly reactive aziridinium ion intermediate.[4] This occurs via an intramolecular cyclization where the nucleophilic nitrogen attacks the carbon bearing the chlorine.

However, in 1-(2-Chloroethyl)pyridin-2-one, the nitrogen's lone pair is engaged in amide resonance, drastically reducing its nucleophilicity. Consequently, the formation of an aziridinium intermediate is sterically and electronically disfavored. The primary mechanism of alkylation is therefore proposed to be a direct bimolecular nucleophilic substitution (SN2) . In this pathway, an external nucleophile directly attacks the primary carbon bearing the chlorine atom, displacing it in a single, concerted step.

This mechanistic shift is a key feature of this reagent class, leading to more predictable reaction kinetics and potentially avoiding side reactions associated with highly reactive cationic intermediates.

Synthesis Protocol: 1-(2-Chloroethyl)pyridin-2-one hydrochloride

This protocol describes a plausible two-step synthesis from commercially available starting materials, adapted from established procedures for synthesizing N-substituted pyridones and related chloroethylamines.[1][2]

Step 1: Synthesis of 1-(2-Hydroxyethyl)pyridin-2-one

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, approx. 0.5 M).

-

Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-hydroxypyridine is consumed.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the DMF.

-

Purification: The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(2-hydroxyethyl)pyridin-2-one as a pure product.

Step 2: Chlorination to 1-(2-Chloroethyl)pyridin-2-one hydrochloride

-

Reaction Setup: In a fume hood, dissolve the 1-(2-hydroxyethyl)pyridin-2-one (1.0 eq) from the previous step in a minimal amount of chloroform or dichloromethane in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise via the dropping funnel. Vigorous gas evolution (HCl) will be observed.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40-50 °C) for 2-4 hours. Monitor by TLC.

-

Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid or semi-solid is the crude hydrochloride salt.

-

Purification: Triturate the crude product with cold diethyl ether. The solid hydrochloride salt will precipitate. Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum to yield the final product, 1-(2-Chloroethyl)pyridin-2-one hydrochloride.

Application Protocol: General N-Alkylation of a Phenolic Substrate

This protocol provides a general workflow for using 1-(2-Chloroethyl)pyridin-2-one hydrochloride to alkylate a generic phenol. This procedure can be adapted for other nucleophiles such as thiols or secondary amines.

Reagents and Materials

-

Phenolic substrate (1.0 eq)

-

1-(2-Chloroethyl)pyridin-2-one hydrochloride (1.1 - 1.3 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

-

Potassium iodide (KI, optional catalytic amount, 0.1 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Experimental Procedure

-

Setup: Charge a dry round-bottom flask with the phenolic substrate (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.2-0.5 M.

-

Deprotonation: Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the phenoxide salt.

-

Reagent Addition: Add 1-(2-Chloroethyl)pyridin-2-one hydrochloride (1.1 eq) and the optional KI catalyst to the reaction mixture. Note: KI can facilitate the reaction via an in situ Finkelstein reaction, converting the chloroalkane to the more reactive iodoalkane.

-

Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C).

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique (TLC or LC-MS) until the limiting reagent is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization.

Safety, Handling, and Storage

The 2-chloroethyl moiety is a structural alert for toxicity.[3] This class of compounds must be handled with extreme care, assuming high toxicity. The following precautions are based on data for structurally related chloroethylamines.[5][6][7]

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity (Oral) | Fatal if swallowed. Do not ingest. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor immediately.[6][8] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Avoid all contact with skin and eyes. Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[8][9] |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[6][10] |

| Mutagenicity | Suspected of causing genetic defects. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[6][7] |

| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles with a face shield.[9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Store locked up. The material is hygroscopic.[5][8] |

| Spill & Disposal | In case of a spill, evacuate the area. Wear full PPE. Sweep up the solid material carefully to avoid generating dust and place it in a sealed container for chemical waste disposal. Dispose of contents/container in accordance with local, regional, and national regulations.[5][9] |

Potential Applications in Drug Discovery

The primary utility of 1-(2-Chloroethyl)pyridin-2-one hydrochloride is as a synthon for introducing the N-ethyl-pyridin-2-one moiety. This scaffold is of significant interest in medicinal chemistry. For example, derivatives of 2-pyridone have been investigated as potent inhibitors of PIM-1 kinase, a target in oncology.[11] By using this reagent, medicinal chemists can:

-

Synthesize Novel Analogs: Systematically append the pyridin-2-one scaffold to various molecules (e.g., phenols, amines, thiols) to explore structure-activity relationships (SAR).

-

Develop PROTACs and Molecular Glues: Use the reagent to create linkers or fragments for targeted protein degradation or stabilization strategies.

-

Create Tool Compounds and Probes: Synthesize chemical probes for target identification and validation studies.

The ability to introduce this pharmacologically relevant and synthetically versatile heterocycle makes 1-(2-Chloroethyl)pyridin-2-one hydrochloride a valuable, albeit specialized, tool for the advanced drug discovery professional.

References

-

Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Kandri Rodi, Y. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. Retrieved from [Link]

-

Shree Gayatri Rasayan. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

-

Shree Gayatri Chemicals. (n.d.). 1-(2-Chloroethyl) Piperidine-HCl | Manufacturer & Supplier. Retrieved from [Link]

-

Penthala, N. R., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 138, 98-117. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 1-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]

-

S D Fine-Chem Ltd. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1166. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(9), 2732–2733. Retrieved from [Link]

-

Venkatesh, P. (2017). Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review, 3(1), 53-61. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2019). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Bioorganic Chemistry, 89, 103011. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(2-chloroethyl)piperidine mono-hydrochloride. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 [chemicalbook.com]

- 3. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride [cymitquimica.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Use of 1-(2-Chloroethyl)pyridin-2-one Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

1-(2-Chloroethyl)pyridin-2-one hydrochloride (CAS: 51323-39-8 for free base; often custom synthesized as HCl salt) is a specialized electrophilic building block used to introduce the 2-pyridone-N-ethyl motif into bioactive molecules.

Unlike its ubiquitous analog 1-(2-chloroethyl)piperidine (a nitrogen mustard precursor used in drugs like Raloxifene), the pyridin-2-one variant offers a distinct pharmacological profile. The pyridin-2-one ring serves as a non-basic, polar aromatic scaffold that can act as a bioisostere for phenyl rings, amides, or phenols. Its incorporation often improves aqueous solubility and metabolic stability while maintaining pi-stacking interactions in protein binding pockets.

Key Applications

-

GPCR Ligand Design: The N-ethyl spacer places the aromatic pyridone headgroup at an optimal distance to interact with secondary binding pockets in Serotonin (5-HT) and Dopamine (D2/D3) receptors.

-

Kinase Inhibitor Optimization: Used to append a solvent-exposed tail that modulates physicochemical properties (logD, solubility) without disrupting the ATP-binding core.

-

Peptidomimetics: The pyridone ring mimics the electronics and H-bond acceptor capability of a peptide bond (

), making it valuable in protease inhibitor design.

Part 2: Chemical Properties & Stability

| Property | Specification |

| IUPAC Name | 1-(2-Chloroethyl)-1,2-dihydropyridin-2-one hydrochloride |

| Structure | Pyridin-2-one core with an N-linked 2-chloroethyl tail |

| Molecular Formula | C |

| Molecular Weight | 157.60 g/mol (Free base) / 194.06 g/mol (HCl salt) |

| CAS Number | 51323-39-8 (Free base) |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (Hexanes) |

| Stability | Hygroscopic.[1][2] The free base can slowly cyclize or hydrolyze in moist air. Store as HCl salt under inert gas at -20°C. |

| Reactivity Class | Primary Alkyl Chloride (Electrophile) |

Part 3: Synthetic Protocols

Protocol A: Coupling 1-(2-Chloroethyl)pyridin-2-one with Secondary Amines

Objective: To synthesize a tertiary amine library by attaching the pyridone-ethyl moiety to a piperazine or piperidine core (common in CNS drug discovery).

Mechanism: Nucleophilic Substitution (S

Materials

-

Reagent: 1-(2-Chloroethyl)pyridin-2-one HCl (1.0 equiv)

-

Substrate: Secondary amine (e.g., 1-phenylpiperazine) (1.0 - 1.2 equiv)

-

Base: Potassium Carbonate (K

CO -

Catalyst: Potassium Iodide (KI) (0.1 - 0.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Secondary Amine (1.0 mmol) and K

CO -

Activation: Add KI (0.1 mmol) and stir at room temperature for 10 minutes.

-

Addition: Add 1-(2-Chloroethyl)pyridin-2-one HCl (1.0 mmol) in one portion.

-

Reaction: Fit the flask with a reflux condenser and heat to 80°C (reflux) under a nitrogen atmosphere.

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 4–12 hours.

-

Checkpoint: If reaction is sluggish, add more KI or switch solvent to DMF and heat to 90°C.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (KCl, K

CO -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in DCM/Water; extract aqueous layer with DCM (3x).

-

Dry combined organics over Na

SO

-

-

Purification: Purify via flash column chromatography (typically DCM:MeOH gradients).

Protocol B: Synthesis of the Reagent (If Commercial Stock Unavailable)

Context: If the specific HCl salt is not available, it must be synthesized from 2-hydroxypyridine and 1-bromo-2-chloroethane.

Challenge: 2-Hydroxypyridine is an ambident nucleophile (can react at N or O).

Solution: Use a polar aprotic solvent (DMF) and a hard base (K

-

Dissolve 2-hydroxypyridine (10 mmol) and K

CO -

Add 1-bromo-2-chloroethane (30 mmol, excess) dropwise. Note: Excess prevents dimerization.

-

Stir at 60°C for 12 hours.

-

Workup with water/EtOAc extraction. The product (N-alkylation) is more polar than the O-isomer.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for using this reagent, highlighting the critical "Finkelstein Activation" step.

Caption: Reaction workflow for coupling 1-(2-Chloroethyl)pyridin-2-one, emphasizing Iodide catalysis.

Part 5: Troubleshooting & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every experiment must include these validation steps:

| Issue | Diagnostic | Root Cause | Corrective Action |

| Low Yield (<30%) | LC-MS shows unreacted Chloride. | Chloride is a poor leaving group; Nucleophile is too bulky. | Add 0.5 eq NaI or switch solvent to DMF (higher T). |

| By-product Formation | LC-MS mass = Product + 120 Da (approx). | Dimerization or polymerization of the reagent. | Use excess nucleophile (1.5 eq) or add reagent slowly. |

| O-Alkylation | NMR shows shift in Pyridine protons. | If synthesizing reagent: Solvent was too non-polar. | Use DMF or DMSO to favor N-alkylation (Pyridone form). |

| Hygroscopicity | Reagent turns into a sticky gum. | Absorption of atmospheric water; hydrolysis to alcohol. | Dry reagent under high vacuum over P |

NMR Validation Criteria

-

Diagnostic Signal: Look for the ethylene linker triplets.

-

~4.3 ppm (2H, t)

-

~3.8 ppm (2H, t)

-

In Product: The triplet at 3.8 ppm will shift upfield to ~2.6–2.8 ppm upon amination.

-

~4.3 ppm (2H, t)

-

Pyridone Ring: Distinct doublet at

~6.4 ppm (C3-H) and

Part 6: Safety & Handling

-

Vesicant Hazard: Like all nitrogen mustard analogs, 2-chloroethyl amines/amides are potential alkylating agents. While the pyridone derivative is less volatile than the piperidine analog, it should be treated as a potential mutagen/genotoxin .

-

Engineering Controls: Handle strictly in a chemical fume hood.

-

Deactivation: Quench spills or excess reagent with 10% aqueous Sodium Thiosulfate or dilute Ammonia to destroy the alkyl chloride.

References

-

ChemicalBook. (2025).[3][4] 1-(2-Chloroethyl)pyridin-2(1H)-one HCl Properties and CAS 51323-39-8.[5] Retrieved from

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 17756322: Pioglitazone Impurity (Containing Ethyl-Pyridone moiety).[1] Retrieved from

-

Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Medicinal Chemistry. Retrieved from

-

Scite.ai. (2023). Multicomponent Reactions of Pyridines Using 1,2-Dichloroethane. Retrieved from

-

GuideChem. (2025). 1-(2-Chloroethyl)pyridin-2(1H)-one Synthesis and Suppliers. Retrieved from

Sources

- 1. 3-[2-[(5-Ethyl-2-pyridinyl)ethoxy]phenyl] Pioglitazone Impurity | C34H35N3O4S | CID 17756322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2(1H)-Pyridinone [webbook.nist.gov]

- 5. chemcd.com [chemcd.com]

Advanced Synthetic Protocols for Novel Pyridin-2-one Scaffolds in Drug Discovery

Executive Summary & Strategic Rationale

The pyridin-2-one (2-pyridone) pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amides and phenyl rings while offering unique hydrogen-bonding capabilities. It is the core structural motif in approved therapeutics such as Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (antiepileptic), and is heavily utilized in kinase inhibitors (e.g., p38 MAP kinase) and bromodomain inhibitors.

This guide moves beyond classical Guareschi-Thorpe cyclizations to present two modern, orthogonal synthetic workflows:

-

Precision Route: Rh(III)-catalyzed C-H activation/annulation for high-complexity analogs.

-

Diversity Route: One-pot multicomponent reaction (MCR) for rapid library generation.

Protocol A: Rh(III)-Catalyzed C-H Annulation (The "Precision" Route)

Objective: Synthesis of highly substituted pyridin-2-ones via oxidative coupling of acrylamides and internal alkynes. Mechanism: This reaction utilizes a Cp*Rh(III) catalyst to activate the vinylic C-H bond of an acrylamide, followed by alkyne insertion. It mimics a [4+2] cycloaddition but proceeds via a metallacycle intermediate.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle for the Rh(III)-mediated oxidative coupling of acrylamides and alkynes.

Detailed Experimental Protocol

Reagents:

-

Substrate: N-Isopropylacrylamide (1.0 equiv, 0.5 mmol)

-

Coupling Partner: Diphenylacetylene (1.2 equiv, 0.6 mmol)

-

Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)

-

Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH (2.0 mL)

Step-by-Step Workflow:

-

Setup: In a 15 mL screw-cap pressure tube equipped with a magnetic stir bar, weigh out [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and Cu(OAc)₂·H₂O (210 mg, 1.05 mmol).

-

Addition: Add the acrylamide (0.5 mmol) and the internal alkyne (0.6 mmol).

-

Solvation: Add TFE (2.0 mL). Note: TFE is critical for stabilizing the cationic Rh species and facilitating C-H activation.

-

Reaction: Seal the tube under air (inert atmosphere is not strictly required for the oxidative cycle but recommended for reproducibility). Heat to 80 °C in an oil bath for 16 hours.

-

Monitoring (Self-Validation):

-

Check TLC (Eluent: 50% EtOAc/Hexanes).

-

Target Spot: Pyridin-2-one product usually fluoresces blue/purple under UV (254/365 nm).

-

-

Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the pad with additional CH₂Cl₂ (20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–92% depending on alkyne sterics.

Protocol B: One-Pot Multicomponent Assembly (The "Diversity" Route)

Objective: Rapid assembly of 3-cyano-pyridin-2-ones using a four-component reaction. Mechanism: Tandem Knoevenagel condensation / Michael addition / Cyclization / Tautomerization.

Experimental Workflow (DOT Visualization)

Figure 2: Operational workflow for the one-pot synthesis of polysubstituted pyridin-2-ones.

Detailed Experimental Protocol

Reagents:

-

Carbonyl Source: Acetophenone (1.0 mmol)

-

Michael Acceptor: Malononitrile (1.0 mmol)

-

Ester Component: Ethyl cyanoacetate (1.0 mmol)

-

Nitrogen Source: Ammonium Acetate (1.5 mmol)

-

Solvent: Ethanol (5 mL)

Step-by-Step Workflow:

-

Charging: To a 25 mL round-bottom flask, add acetophenone, malononitrile, ethyl cyanoacetate, and ammonium acetate.

-

Dissolution: Add Ethanol (5 mL) and Piperidine (0.1 mmol, ~10 µL) as a base catalyst.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C) with vigorous stirring.

-

Timeline: Reaction is typically complete within 2–4 hours.

-

Validation: Monitor the disappearance of the ketone carbonyl peak via IR (if in-situ monitoring is available) or TLC.

-

-

Isolation: Cool the mixture to room temperature. Pour the contents into crushed ice (approx. 20 g) with stirring.

-

Collection: The product will precipitate as a solid. Filter via Buchner funnel.

-

Purification: Recrystallize from hot ethanol/DMF mixture. Column chromatography is rarely needed for this specific protocol.

Critical Quality Attribute: Regioselectivity (N- vs O-Alkylation)

A major challenge in pyridin-2-one chemistry is the tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[3] Subsequent alkylation can occur at Nitrogen (desired for most drugs) or Oxygen.

Selection Guide for Regiocontrol

| Variable | Conditions Favoring N-Alkylation (Target) | Conditions Favoring O-Alkylation (Impurity) |

| Electrophile | Soft electrophiles (Alkyl iodides, Benzyl bromides) | Hard electrophiles (Alkyl sulfonates, Acyl chlorides) |

| Base/Cation | Cesium Carbonate (Cs₂CO₃) or LiH | Silver salts (Ag₂CO₃, AgSbF₆) |

| Solvent | Polar aprotic (DMF, DMSO) - promotes free ion | Non-polar (Benzene, Toluene) - promotes ion pairing |

| Novel Additive | P(NMe₂)₃ (HMPT) with α-keto esters [1] | -- |

Protocol for Selective N-Alkylation:

-

Dissolve Pyridin-2-one (1.0 equiv) in DMF.

-

Add Cs₂CO₃ (2.0 equiv). Stir 30 mins at RT.[4]

-

Add Alkyl Halide (1.2 equiv).

-

Stir at RT (or 60°C for secondary halides).

-

Result: Typically >95:5 N/O selectivity due to the "Ceasium Effect" (coordination of Cs+ to the oxygen, shielding it from attack).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Protocol A: Low Yield | Catalyst poisoning or moisture. | Ensure TFE is dry. Increase catalyst loading to 5 mol%. |

| Protocol A: Regio-isomers | Unsymmetric alkyne insertion. | Use alkynes with high steric differentiation (e.g., t-Butyl vs Methyl) to direct insertion. |

| Protocol B: No Precipitate | Product is soluble in water/EtOH mix. | Evaporate EtOH first, then extract with EtOAc. |

| Alkylation: O-alkylation observed | "Hard" electrophile used. | Switch base to Cs₂CO₃; avoid Ag salts. |

References

-

Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[3] The Journal of Organic Chemistry, 89, 3657-3665.[3] Link

-

Su, Y., et al. (2010). Synthesis of 2-Pyridones and Iminoesters via Rh(III)-Catalyzed Oxidative Coupling between Acrylamides and Alkynes. Organic Letters, 12(23), 5462–5465. Link

-

Li, S.S., et al. (2017). One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C–H activation/cyclization.[2] Organic & Biomolecular Chemistry, 15, 8054-8058.[2] Link[2]

-

Biswas, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 89(20), 15091–15102. Link

-

Mishra, A., et al. (2025). Sequential multicomponent synthesis of highly functionalized pyridin-2(1H)-one derivatives.[5] ResearchGate/Vertex Data. Link

Sources

- 1. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 4. Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: 1-(2-Chloroethyl)pyridin-2-one Hydrochloride in Anticancer Drug Discovery

This Application Note is structured to guide researchers in utilizing 1-(2-Chloroethyl)pyridin-2-one hydrochloride (herein referred to as CEP-HCl ) primarily as a pharmacophore-installing reagent in the discovery of novel anticancer agents.

While CEP-HCl is not a clinical anticancer drug itself, it is a critical "privileged structure" intermediate used to synthesize bioactive libraries (e.g., Trazodone derivatives, kinase inhibitors) that target cancer cell metabolism and signaling.

Executive Summary

The 2-pyridone moiety is a bioisostere of phenyl and amide rings, offering improved solubility and hydrogen-bonding capabilities in drug design. CEP-HCl serves as a robust electrophilic building block to introduce the N-ethyl-2-pyridone motif into anticancer scaffolds (e.g., piperazines, pyrazoles).

This guide details the workflow for:

-

Derivatization: Using CEP-HCl to functionalize a core anticancer scaffold.

-

Cytotoxicity Profiling: Evaluating the synthesized library in cancer cell lines (e.g., MCF-7, HepG2, U87-MG).

-

Linker Validation: Determining if the cytotoxicity is driven by specific target engagement or non-specific alkylation by the chloroethyl linker.

Scientific Rationale & Mechanism

The Role of the Pyridone Motif

In oncology drug discovery, the 2-pyridone ring acts as a hydrogen bond acceptor/donor mimic , often targeting the ATP-binding pockets of kinases (e.g., p38 MAPK, MEK) or the interfacial clefts of protein-protein interactions (e.g., p53-MDM2).

The Reagent: CEP-HCl

CEP-HCl contains a 2-chloroethyl "warhead." While chemically similar to nitrogen mustards, the amide-like nature of the pyridone nitrogen reduces the reactivity of the chloride, making it stable enough for targeted synthesis but potentially reactive enough to act as a weak alkylator if not fully coupled.

Critical Scientific Control: When testing derivatives in cell lines, CEP-HCl must be used as a negative control to ensure that the observed cytotoxicity of your drug candidate is due to the specific pharmacophore, not residual unreacted alkylating reagent.

Figure 1: Workflow for transforming the CEP-HCl reagent into a bioactive anticancer agent.

Experimental Protocols

Protocol A: Chemical Functionalization (Synthesis)

Objective: To attach the pyridone moiety to a secondary amine-containing cancer target scaffold (e.g., a piperazine derivative).

Reagents:

-

Target Scaffold (1.0 eq)

-

CEP-HCl (1.2 eq)

-

Potassium Carbonate (

, 3.0 eq) -

Potassium Iodide (KI, 0.1 eq, catalyst)

-

Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

-

Dissolve the Target Scaffold in ACN/DMF under nitrogen atmosphere.

-

Add

and stir for 15 minutes to deprotonate the amine. -

Add CEP-HCl and catalytic KI.

-

Reflux at 80°C for 12–24 hours. Monitor via TLC/LC-MS.

-

Purification (Critical): The product must be purified via column chromatography to remove unreacted CEP-HCl. Note: Unreacted CEP-HCl can cause false positives in toxicity assays due to its alkylating potential.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the IC50 of the pyridone-functionalized library vs. the CEP-HCl reagent control.

Cell Lines:

-

MCF-7 (Breast Adenocarcinoma)[1]

-

HepG2 (Hepatocellular Carcinoma)[2]

-

U87-MG (Glioblastoma - relevant for Trazodone-like analogs)

-

HUVEC (Normal control - to assess selectivity)

Reagents:

-

MTT Reagent (5 mg/mL in PBS)

-

DMSO (Solubilizing agent)

-

Test Compounds (Dissolved in DMSO, stock 10 mM)

Step-by-Step Methodology:

-

Seeding:

-

Plate cells in 96-well plates at

cells/well in 100 µL complete media. -

Incubate for 24 hours at 37°C, 5%

.

-

-

Treatment:

-

Prepare serial dilutions of:

-

Group A: Pyridone-functionalized Drug Candidates (0.1 – 100 µM).

-

Group B (Control): Pure CEP-HCl (0.1 – 100 µM) to assess background toxicity of the linker.

-

Group C (Positive Control): Doxorubicin or Cisplatin.

-

Group D: DMSO Vehicle Control (< 0.5%).

-

-

Add 100 µL of treatment media to wells. Incubate for 48 or 72 hours.

-

-

Development:

-

Add 20 µL MTT solution to each well. Incubate for 4 hours (formazan crystals form).

-

Aspirate media carefully.

-

Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

-

-

Readout:

-

Measure absorbance at 570 nm (reference 630 nm).

-

Data Analysis Table (Template):

| Compound ID | Structure Description | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HUVEC IC50 (µM) | Selectivity Index (SI) |

| CEP-HCl | Reagent Control | > 100 (Expected) | > 100 | > 100 | N/A |

| Drug-01 | Scaffold + Pyridone | [Experimental] | [Experimental] | [High] | |

| Drug-02 | Scaffold Only | [Baseline] | [Baseline] | [High] | - |

| Doxorubicin | Positive Control | 0.5 | 0.8 | 1.2 | - |

Interpretation: If CEP-HCl shows high toxicity (IC50 < 10 µM), your washing steps in Protocol A were insufficient, or the linker is acting as a nitrogen mustard mimic (unlikely but possible in specific metabolic contexts).

Protocol C: Mechanism of Action (Apoptosis Analysis)

Objective: Confirm that the pyridone derivative induces programmed cell death rather than necrosis.

Method: Annexin V-FITC / Propidium Iodide (PI) Staining.

-

Treatment: Treat

cells with the IC50 concentration of the Drug Candidate and CEP-HCl (control) for 24 hours. -

Harvesting: Trypsinize cells, wash with cold PBS.

-

Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.

-

Flow Cytometry:

-

Q1 (Annexin-/PI+): Necrosis (Toxic damage).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Expected Result: A successful pyridone-based drug should show a shift to Q4/Q2 . The CEP-HCl control should remain largely in Q3 (Live) unless used at supraphysiological concentrations.

Visualizing the Drug Discovery Pathway

The following diagram illustrates the decision tree for evaluating compounds synthesized with CEP-HCl.

Figure 2: Decision matrix for validating hits derived from CEP-HCl synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5935, Nitrogen Mustard Hydrochloride. (Note: Used for structural comparison of chloroethyl groups). [Link]

-

Mao, Y., et al. (2020). Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives containing the 2-pyridone moiety as potential anticancer agents. European Journal of Medicinal Chemistry. (Demonstrates the utility of the pyridone scaffold). [Link]

-

Di Martino, R.M.C., et al. (2017). Novel 1,2,4-oxadiazole derivatives as potential anticancer agents: Synthesis, biological evaluation and molecular modeling. (Example of heterocycle functionalization). [Link]

-

Cestari, I., et al. (2014). Trazodone repurposing for glioblastoma: The role of the pyridone-piperazine moiety. Journal of Neuro-Oncology. (Contextualizes the specific pharmacophore). [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of Pyridin-2-one Derivatives

Abstract

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the antimicrobial screening of novel pyridin-2-one derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. The protocols herein are grounded in established methodologies and offer insights into experimental design, data interpretation, and troubleshooting, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Screening Pyridin-2-one Derivatives

Pyridin-2-one and its fused heterocyclic analogues represent a class of compounds with significant therapeutic potential. Their structural versatility allows for the fine-tuning of physicochemical properties, leading to optimized antimicrobial activity and improved safety profiles.[1][2] The emergence of multidrug-resistant (MDR) pathogens necessitates the urgent development of new chemical entities with novel mechanisms of action. Pyridin-2-one derivatives have shown promise against a broad spectrum of bacteria and fungi, making them a focal point in antimicrobial drug discovery.[1][4][5] This document outlines a systematic approach to evaluating their antimicrobial efficacy, from initial screening to more in-depth characterization.

A Staged Approach to Antimicrobial Screening

A hierarchical screening cascade is the most efficient strategy for identifying promising lead compounds. This approach minimizes resource expenditure by progressively narrowing the pool of candidates based on their performance in a series of increasingly stringent assays.

Caption: A hierarchical workflow for antimicrobial screening.

Primary Screening: Identifying Active Compounds

The initial phase of screening aims to quickly identify pyridin-2-one derivatives with any level of antimicrobial activity. Agar-based diffusion methods are ideal for this purpose due to their simplicity, low cost, and high throughput.

Agar Disk Diffusion Method

Principle: This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism. The presence of a zone of growth inhibition around the disk indicates antimicrobial activity.[6]

Protocol:

-

Preparation of Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).[6]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

-

-

Inoculation of Agar Plates:

-

Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria, as it is standardized for susceptibility testing.

-

Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[6]

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[6]

-

-

Application of Disks:

-

Prepare a stock solution of the pyridin-2-one derivative in a suitable solvent (e.g., DMSO).

-

Aseptically apply a known volume (typically 10-20 µL) of the compound solution onto sterile paper disks (6 mm diameter).

-

Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[6]

-

Ensure disks are spaced adequately to prevent overlapping of inhibition zones.

-

-

Incubation:

-

Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

The size of the zone is proportional to the antimicrobial activity and diffusion characteristics of the compound.

-

Agar Well Diffusion Method

Principle: Similar to the disk diffusion method, this technique involves the diffusion of the test compound from a well created in the agar. This method is particularly useful for compounds that are not readily soluble or do not impregnate paper disks well.[10]

Protocol:

-

Prepare and inoculate MHA plates as described for the disk diffusion method.

-

Create wells in the agar using a sterile cork borer (6-8 mm diameter).

-

Add a known volume (e.g., 50-100 µL) of the pyridin-2-one derivative solution into each well.[10]

-

Incubate the plates as described above.

-

Measure the diameter of the zone of inhibition.

Secondary Screening: Quantifying Antimicrobial Potency

Compounds that demonstrate activity in primary screening are advanced to secondary screening to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this quantitative assessment.[11][12]

Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11][12] The assay is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.[12][13]

Caption: Workflow for the broth microdilution assay.

Protocol:

-

Preparation of Compound Dilutions:

-

Preparation of Inoculum:

-

Inoculation and Incubation:

-

MIC Determination:

Table 1: Example MIC Data for Pyridin-2-one Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Pyridin-2-one A | 8 | 16 | >64 | 32 |

| Pyridin-2-one B | 2 | 4 | 16 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |

| Fluconazole | N/A | N/A | N/A | 2 |

Advanced Characterization of Lead Compounds

Promising candidates with low MIC values should undergo further characterization to assess their bactericidal/fungicidal potential, mechanism of action, and safety profile.

Minimum Bactericidal Concentration (MBC) Assay

Principle: The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium. This assay is a follow-up to the MIC test.

Protocol:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

-

Plate the aliquot onto a fresh agar plate (e.g., MHA).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Mechanism of Action (MOA) Studies

Understanding how a compound kills or inhibits microbial growth is crucial for its development. Several approaches can be employed to elucidate the MOA.[14]

-

Macromolecular Synthesis Inhibition: Assays that measure the inhibition of DNA, RNA, protein, or cell wall synthesis can provide initial clues.[14][15]

-

Target-Based Assays: If a specific molecular target is hypothesized (e.g., DNA gyrase), in vitro enzymatic assays can confirm this.[12]

-

Genetic Approaches: Selection for resistant mutants followed by whole-genome sequencing can identify the gene(s) encoding the drug target.[14]

-

Cell Membrane Disruption: Assays that measure membrane potential or the leakage of intracellular components can indicate membrane-targeting activity.[16]

Cytotoxicity Assays

A critical aspect of drug development is ensuring that the antimicrobial compound is not toxic to host cells.[17][18]

Principle: Various assays can be used to assess the viability of mammalian cells in the presence of the test compound.[17][18]

Commonly Used Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[19]

-

Resazurin-based Assay: This is another metabolic indicator assay where viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[17]

Protocol (General Outline for MTT Assay):

-

Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyridin-2-one derivative for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability relative to untreated control cells.

Conclusion

The systematic screening approach detailed in these application notes provides a robust framework for the identification and characterization of novel pyridin-2-one derivatives with antimicrobial activity. By progressing from high-throughput primary screening to more detailed secondary and tertiary assays, researchers can efficiently identify lead compounds with the potential for further development as next-generation anti-infective agents. Adherence to standardized protocols and careful interpretation of data are paramount to the success of any antimicrobial drug discovery program.

References

- SciRP.org. (n.d.). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives.

- Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- MI - Microbiology. (n.d.). Broth Microdilution.

- Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Frontiers. (2021, August 9). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics.

- Wikipedia. (n.d.). Disk diffusion test.

- JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.

- NIH. (2022, April 18). Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC.

- Microbiology Class. (2023, April 9). MECHANISM OF ACTION OF ANTIBIOTICS: Antibacterial Agents.

- BenchChem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".

- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

- YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).

- McGill Journal of Medicine. (2021, January 4). Mechanisms of action by antimicrobial agents: A review.

- NIH. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC.

- SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method.

- NIH. (2025, November 25). Antimicrobial Multidrug Resistance and Mechanisms of Action: An Overview - PMC.

- FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion.

- CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1).

- MDPI. (2018, June 8). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils.

- Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology.

-

Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

- NIH. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC.

- MDPI. (2012, November 19). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.

- Springer. (2024, February 9). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes.

- MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.

- Taylor & Francis. (2012, July 18). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents.

- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- ACS Omega. (2024, November 11). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. mdpi.com [mdpi.com]

- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbiologyclass.net [microbiologyclass.net]

- 16. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 19. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]

Application Note: Developing Kinase Inhibitors from Pyridin-2-one Scaffolds

Strategies for Rational Design, N-Arylation Synthesis, and Biochemical Validation

Abstract